Technical Guide: 5-Fluoropyridine-2-carboxylic Acid
Technical Guide: 5-Fluoropyridine-2-carboxylic Acid
CAS Number: 107504-08-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document covers its chemical and physical properties, spectroscopic data, synthesis methodologies, and applications in research and development.
Core Compound Properties
5-Fluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the fluorine atom and the pyridine ring, make it a valuable scaffold in the design of bioactive compounds.
Physicochemical Data
The fundamental properties of 5-fluoropyridine-2-carboxylic acid are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 107504-08-5 | [1][2] |
| Molecular Formula | C₆H₄FNO₂ | [2] |
| Molecular Weight | 141.10 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 167-170 °C | |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents such as DMSO and DMF. | |
| pKa | ~2.8 (approximate for the carboxylic acid group) | |
| IUPAC Name | 5-fluoropyridine-2-carboxylic acid | [2] |
| InChI | InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | [2] |
| InChIKey | JTKFIIQGMVKDNZ-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=NC=C1F)C(=O)O | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 5-fluoropyridine-2-carboxylic acid. The following tables present key nuclear magnetic resonance (NMR) data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.23 | s | - | 1H, -COOH |
| 11.92 | d | 4.8 | 1H, Pyridine-H |
| 8.08 | d | 6.7 | 1H, Pyridine-H |
| 4.36 | s | - | 2H, Pyridine-H |
Solvent: DMSO-d₆, Frequency: 600 MHz
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 169.28 | -COOH |
| 157.54 | Pyridine-C |
| 149.66 | Pyridine-C |
| 138.55 | Pyridine-C |
| 130.64 | Pyridine-C |
| 48.63 | Pyridine-C |
Solvent: DMSO-d₆, Frequency: 151 MHz
Synthesis Methodologies
General Synthesis Strategies
Three primary retrosynthetic approaches can be envisioned for the preparation of 5-fluoropyridine-2-carboxylic acid:
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Carboxylation of a Fluoropyridine Derivative: This approach begins with a fluoropyridine precursor, into which a carboxylic acid group is introduced at the 2-position. This often involves metal-halogen exchange followed by quenching with carbon dioxide.
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Fluorination of a Pyridine-2-carboxylic Acid Derivative: In this strategy, a suitable pyridine-2-carboxylic acid is subjected to electrophilic or nucleophilic fluorination to install the fluorine atom at the 5-position. The choice of fluorinating agent is critical to ensure regioselectivity.[3]
-
Multi-step Synthesis from Acyclic Precursors or other Heterocycles: This involves the construction of the fluoropyridine ring from simpler, non-cyclic starting materials, or the chemical modification of other fluorine- and pyridine-containing compounds.[3]
General synthetic approaches to 5-fluoropyridine-2-carboxylic acid.
Exemplary Experimental Protocol: Synthesis of a Key Precursor, 2-Amino-5-fluoropyridine
A common precursor for the synthesis of various 5-fluoropyridine derivatives is 2-amino-5-fluoropyridine. A detailed protocol for its synthesis from 2-aminopyridine is presented below, which involves a multi-step process.[4] This amino-substituted intermediate could subsequently be converted to the target carboxylic acid via a Sandmeyer-type reaction to install a nitrile group, followed by hydrolysis.
Step 1: Nitrification of 2-Aminopyridine
-
Reaction: Introduction of a nitro group.
-
Conditions: Temperature at 45°C for 2 hours.
-
Yield: 41%
Step 2: Amino Acetylation
-
Reaction: Protection of the amino group.
-
Conditions: Reflux for 1 hour.
-
Yield: 96.3%
Step 3: Reduction of the Nitro Group
-
Reaction: Conversion of the nitro group to an amino group.
-
Conditions: Reflux for 1 hour.
-
Yield: 90%
Step 4: Diazotization
-
Reaction: Formation of a diazonium salt from the newly formed amino group.
-
Conditions: Temperature maintained between -5 to 0°C for 2 hours.
-
Yield: 81.4%
Step 5: Schiemann Reaction
-
Reaction: Introduction of the fluorine atom via thermal decomposition of the diazonium fluoroborate salt.
-
Conditions: Heating to 130°C for 30 minutes.
Step 6: Hydrolysis of the Acetyl Group
-
Reaction: Deprotection of the amino group.
-
Conditions: Reflux for 2.5 hours.
-
Combined Yield for Steps 5 & 6: 51.6%
References
- 1. 5-Fluoropyridine-2-carboxylic acid | [frontierspecialtychemicals.com]
- 2. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
